Beta-Amyloid (2-40) is a peptide fragment derived from the amyloid precursor protein and is part of a larger family of beta-amyloid peptides associated with Alzheimer's disease and other neurodegenerative disorders. This specific variant, consisting of 40 amino acids, plays a critical role in the pathogenesis of amyloid plaques, which are hallmark features of Alzheimer's disease. Understanding the synthesis, structure, reactions, and properties of Beta-Amyloid (2-40) is essential for developing diagnostic and therapeutic strategies.
Beta-Amyloid (2-40) is generated through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. It falls under the classification of amyloid peptides, which are characterized by their propensity to misfold and aggregate into fibrillary structures. The classification can be further divided into:
The synthesis of Beta-Amyloid (2-40) can be achieved through solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form the desired peptide chain. The following steps are typically involved:
Challenges in synthesizing Beta-Amyloid (2-40) include its tendency to aggregate during synthesis, which can lead to low yields. Techniques such as using low temperatures during synthesis and optimizing solvent conditions can help mitigate these issues .
Beta-Amyloid (2-40) consists of a sequence of 40 amino acids with a characteristic structure that promotes aggregation. The peptide typically adopts a beta-sheet conformation, which is crucial for its ability to form oligomers and fibrils.
The molecular formula for Beta-Amyloid (2-40) is C202H313N51O60S1, with a molecular weight of approximately 4339 Da. The sequence includes hydrophobic regions that facilitate its aggregation into plaques.
Beta-Amyloid (2-40) undergoes several chemical reactions that contribute to its aggregation:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of metal ions or other co-factors that may stabilize or destabilize aggregates .
Beta-Amyloid (2-40) is believed to exert neurotoxic effects through several mechanisms:
Studies have shown that oligomeric forms of Beta-Amyloid (2-40) correlate strongly with cognitive decline in Alzheimer's disease patients .
Beta-Amyloid (2-40) appears as a white powder when lyophilized. It is soluble in aqueous solutions at physiological pH but tends to aggregate over time.
The peptide exhibits significant hydrophobicity due to its amino acid composition, which influences its aggregation propensity. It has a high tendency to form beta-sheet structures under physiological conditions, contributing to its pathological role in Alzheimer's disease .
Beta-Amyloid (2-40) serves several critical roles in scientific research:
Amyloid precursor protein (APP) undergoes sequential proteolytic processing via amyloidogenic and non-amyloidogenic pathways. The amyloidogenic pathway generates beta-amyloid (Aβ) peptides, including truncated species like Aβ(2-40). APP is first cleaved by β-secretases to produce soluble APPβ (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent γ-secretase cleavage of C99 releases Aβ peptides of varying lengths, predominantly Aβ(1-40) and Aβ(1-42). However, alternative proteolytic pathways involving aminopeptidases or specialized β-secretases further process full-length Aβ(1-x) peptides to generate N-terminally truncated isoforms such as Aβ(2-40) [10].
Table 1: Proteolytic Pathways Generating Aβ Variants
Enzyme Category | Example Enzymes | Cleavage Site on APP/Aβ | Resulting Aβ Fragment |
---|---|---|---|
Primary β-Secretase | BACE1 | Asp1↓Ala2 of Aβ domain | Aβ(1-40), Aβ(1-42) |
Alternative β-Secretase | Meprin β | Ala2↓Glu3 of Aβ domain | Directly generates Aβ(2-x) |
Exopeptidase | Aminopeptidase A | Cleaves N-terminal Asp1 | Converts Aβ(1-x) to Aβ(2-x) |
N-terminal truncation of Aβ peptides is governed by distinct secretases:
The subcellular site of Aβ(2-40) formation influences its aggregation propensity and pathological impact:
Table 2: Subcellular Compartments in Aβ(2-40) Biogenesis
Subcellular Site | Key Enzymes | Aβ Species Generated | Pathological Relevance |
---|---|---|---|
Plasma Membrane | Meprin β, ADAM10 | Aβ(2-40), Aβ(2-42) | Direct seeding of extracellular aggregates |
Early Endosomes | BACE1, APA | Conversion of Aβ(1-40) to Aβ(2-40) | Increased aggregate solubility |
Trans-Golgi Network | γ-Secretase, APA | Aβ(1-40), Aβ(2-40) | Alters intracellular Aβ trafficking |
Lysosomes | Cathepsin B, APA | Aβ(2-40), Aβ(3-x) | Generates highly toxic pyroglutamate-Aβ precursors |
Aβ(2-40) lacks the N-terminal aspartate residue (Asp¹), which alters its structural dynamics:
Aβ(2-40) exhibits distinct aggregation behavior:
Aβ(2-40) deposition exhibits disease-specific patterns:
Table 3: Aβ(2-40) Burden Across Neurodegenerative Disorders
Disease | Temporal Cortex Aβ(2-40) Load | Striatal Aβ(2-40) Load | Association with Genetic Factors |
---|---|---|---|
Lewy Body Disease | 90% of cases | 76% of cases | Strong (APOE-ε4) |
Alzheimer’s Disease | 95% of cases | 89% of cases | Moderate (APOE-ε4) |
Progressive Supranuclear Palsy | 69% of cases | 28% of cases | None |
Frontotemporal Dementia | 50% of cases | 25% of cases | Weak |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6